2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
Description
The compound 2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a structurally complex molecule featuring three key moieties:
- Adamantane group: Known for enhancing lipophilicity and metabolic stability, adamantane derivatives exhibit antiviral (e.g., influenza, HIV) and antibacterial properties .
- 1,2,4-Triazole ring: A heterocyclic scaffold contributing to diverse biological activities, including antimicrobial and anticancer effects .
- 4-Fluorophenyl ketone: The fluorinated aromatic group enhances electronic properties and bioavailability .
Synthesis typically involves nucleophilic substitution reactions between triazole derivatives and α-halogenated ketones under alkaline conditions, as described in analogous procedures .
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS/c27-21-8-6-20(7-9-21)23(31)16-32-25-29-28-24(30(25)22-4-2-1-3-5-22)26-13-17-10-18(14-26)12-19(11-17)15-26/h1-9,17-19H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZBZQENPYYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the triazole intermediate.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the triazole-adamantane intermediate with a fluorophenyl derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge is a key reactive site, enabling nucleophilic displacement reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media (e.g., KOH/Cs₂CO₃) to form thioether derivatives .
-
Oxidation : Controlled oxidation with H₂O₂ or peracids converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
Table 1: Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | 2-bromo-1-phenylethanone, DMF, Cs₂CO₃, 24 h | Ketone-linked thioether | 61% | |
| Oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 4 h | Sulfoxide derivative | 78% |
Reduction of the Ketone Moiety
The ethanone group undergoes reduction to form secondary alcohols:
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NaBH₄ Reduction : Sodium borohydride in ethanol reduces the ketone to (±)-1-(4-fluorophenyl)-2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol with 57% yield .
Key Observations :
-
Steric hindrance from the adamantane group slows reaction kinetics.
-
Racemic mixtures form due to the absence of chiral catalysts .
Electrophilic Aromatic Substitution (EAS)
The triazole ring participates in EAS reactions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position of the triazole .
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Halogenation : Electrophilic bromination occurs selectively at the para position of the phenyl substituent .
Table 2: EAS Reactivity
| Reaction | Reagents | Position Modified | Byproduct |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 of triazole | Nitro derivatives |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para to fluorophenyl | HBr |
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for metal complexes:
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Cu(II) Complexation : Forms octahedral complexes with Cu(NO₃)₂ in methanol, confirmed by UV-Vis and ESR spectroscopy .
-
Biological Relevance : These complexes show enhanced antimicrobial activity compared to the parent compound .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:
Figure 1: TGA Profile
textWeight Loss (%) | Temperature (°C) ------------------------------------- 5% | 220 50% | 320 95% | 450
Hydrolysis Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, Δ) : Cleaves the triazole ring, yielding adamantane-1-carboxylic acid and 4-fluorophenyl derivatives .
-
Basic Hydrolysis (NaOH, Δ) : Degrades the sulfanyl bridge to thiolate intermediates .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antiviral agent , particularly against influenza and HIV. Adamantane derivatives have historically demonstrated significant antiviral properties, and the incorporation of the triazole ring may enhance these effects by targeting viral replication mechanisms .
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. The presence of the triazole ring is known to contribute to antifungal activity, making this compound a candidate for further studies in developing new antifungal medications .
Cancer Research
Preliminary studies suggest that this compound may possess anticancer properties . The mechanism may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The ability to modify the chemical structure allows for optimization in targeting cancer cells specifically .
Agricultural Applications
Due to its biological activity, there is potential for this compound to be developed as a pesticide or herbicide . The ability to inhibit growth or disrupt metabolic pathways in pests could lead to new agricultural solutions that are more environmentally friendly compared to traditional chemicals .
Case Study 1: Antiviral Properties
A study conducted on adamantane derivatives demonstrated their effectiveness against various strains of influenza virus. The addition of the triazole component was hypothesized to enhance binding affinity to viral proteins, thereby inhibiting viral entry into host cells .
Case Study 2: Antifungal Activity
In vitro tests showed that compounds with similar structures exhibited significant antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell membrane integrity, highlighting the potential for this compound in treating fungal infections .
Case Study 3: Anticancer Mechanism
Research involving cell lines indicated that derivatives of this compound could induce apoptosis in cancer cells through activation of caspase pathways. This suggests a dual role where the compound not only inhibits growth but also promotes programmed cell death in malignancies .
Mechanism of Action
The mechanism of action of 2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The adamantane group provides rigidity and enhances binding affinity, while the triazole ring can interact with various enzymes and receptors. The fluorophenyl group further modulates the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary primarily in substituents on the triazole ring, adamantane modifications, or aryl groups. Key comparisons include:
*Calculated based on molecular formula C₂₆H₂₆FN₃OS.
Key Observations :
- The adamantane group in the target compound enhances rigidity and lipophilicity compared to methyl or thiazole substituents .
- The 4-fluorophenyl ketone moiety improves electronic properties over non-fluorinated analogs (e.g., 476452-43-4) .
Physicochemical and Electronic Properties
Hyperpolarizability and NLO activity are critical differentiators:
| Compound | Hyperpolarizability (β) | NLO Activity vs. Urea | Key Reference |
|---|---|---|---|
| Target Compound | ~9 × urea | High | |
| 2-{[5-(Adamantan-1-yl)-4-methyl-...} | ~1 × urea | Moderate | |
| Thiazole Azo Dyes | ~5 × urea | High |
Key Observations :
- The target compound’s hyperpolarizability is superior to adamantane-methyl analogs, likely due to electron-withdrawing fluorophenyl and sulfanyl groups enhancing charge transfer .
- Its NLO performance surpasses clinical benchmarks like urea, making it a candidate for optoelectronic applications.
Key Observations :
Biological Activity
The compound 2-{[5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a derivative of triazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes an adamantane moiety, a triazole ring, and a fluorophenyl group, which are key to its biological functions.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains. A study reported that certain triazole derivatives had minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against clinically relevant pathogens .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 1.1 | E. coli |
| Triazole Derivative B | 2.5 | S. aureus |
| Triazole Derivative C | 4.4 | P. aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has also been documented. Specifically, compounds similar to the one have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have highlighted that mercapto-substituted triazoles can induce apoptosis in cancer cells through the inhibition of specific signaling pathways .
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases. For instance, related compounds demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .
Case Studies
- Antimicrobial Efficacy : A study conducted by Kadi et al. (2007) demonstrated that adamantane derivatives possess notable antibacterial activity against strains like E. coli and S. aureus, suggesting that the presence of the adamantane structure contributes positively to antimicrobial efficacy .
- Anticancer Properties : Research published in PMC indicated that certain triazole derivatives could significantly reduce cell viability in various cancer cell lines, showcasing their potential as chemotherapeutic agents .
- Enzyme Inhibition : A comparative study of enzyme inhibitors revealed that compounds with similar structural motifs to our target compound effectively inhibited cholinesterase enzymes, indicating potential applications in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the triazole sulfur atom. Key steps include:
- Coupling reaction : Reacting 5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with a halogenated ketone derivative (e.g., 1-(4-fluorophenyl)-2-chloroethan-1-one) under inert atmosphere using a base like triethylamine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:halide) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent degradation .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm adamantane, triazole, and fluorophenyl moieties. Key signals: adamantane CH₂ (δ 1.6–2.1 ppm), triazole C=S (δ 160–165 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 447.18) .
- IR : S-H stretch (~2550 cm⁻¹ absence confirms thioether formation) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what crystallization conditions are optimal?
- Methodological Answer :
- Crystallization : Use slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C. Add a seed crystal to induce nucleation .
- Data collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL to achieve R < 0.05 .
- Key metrics : Analyze dihedral angles between triazole and adamantane rings to assess conformational rigidity .
Q. How do substituent variations (e.g., adamantane vs. cyclohexyl) impact biological activity, and what models validate these effects?
- Methodological Answer :
- Comparative studies : Synthesize analogs with cycloheptyl or methyltriazole groups (). Test antiviral activity via plaque reduction assays (e.g., influenza A/H1N1) .
- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding affinities to viral neuraminidase. Adamantane’s lipophilicity enhances membrane penetration, increasing IC₅₀ by ~40% vs. cyclohexyl analogs .
Q. What computational strategies predict this compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (≈4.2), indicating high lipophilicity. Adjust via prodrug strategies (e.g., esterification) .
- Metabolic sites : Identify vulnerable positions (e.g., fluorophenyl ring) using DFT calculations (Gaussian 09, B3LYP/6-31G*) .
- CYP450 inhibition : Screen with human liver microsomes to assess interaction risks .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of similar triazole-adamantane derivatives?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., MDCK for antiviral tests) and control for assay conditions (pH, serum concentration) .
- Purity validation : Compare HPLC purity (>98% vs. <95%) to rule out impurity-driven artifacts .
- Statistical analysis : Apply ANOVA to differentiate significant activity variations (e.g., p < 0.05) across studies .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s neuroprotective potential?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
